molecular formula C25H18O5 B2818641 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 1164469-14-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No.: B2818641
CAS No.: 1164469-14-0
M. Wt: 398.414
InChI Key: OZCAXZMVWODLMH-SDNWHVSQSA-N
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Description

The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds . The compound also contains a methoxyphenyl group, which is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. While the exact structure of “this compound” is not provided, related compounds such as 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied . These studies provide valuable insights into the potential structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Phenolic compounds, which include “this compound”, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Antioxidant Activity

Studies have shown that derivatives of chromen-7-yl cinnamate, such as homoisoflavones isolated from Portulaca oleracea L., exhibit significant antioxidant activities. These compounds, including oleracone F, demonstrate scavenging activity in DPPH radical quenching assays, suggesting potential applications in preventing oxidative stress-related diseases (Xu Yang et al., 2018).

Catalytic Applications

Cinnamate derivatives have been used as substrates in catalytic processes, such as the methoxycarbonylation of alkynes. This process yields unsaturated esters with high activity and selectivity, indicating the utility of cinnamate derivatives in synthetic organic chemistry and potentially in the production of pharmaceuticals and fine chemicals (A. A. Núñez Magro et al., 2010).

Synthesis of Aromatic Carbamates

Condensation reactions involving chromen-2-one derivatives have been utilized to synthesize aromatic carbamates. These reactions highlight the versatility of cinnamate and chromenone derivatives in organic synthesis, leading to compounds with potential biological activities (A. V. Velikorodov et al., 2014).

Spirocyclic Compounds Synthesis

The oxidative treatment of ethyl 2-aryl cinnamates has facilitated the formation of spirocyclic compounds. This research underscores the role of cinnamate derivatives in generating complex molecular architectures, which could find applications in drug discovery and development (M. Schubert et al., 2016).

Antimicrobial Activity

Certain cinnamate and chromen-2-one derivatives have demonstrated significant antibacterial activities. The synthesis and characterization of these compounds underline their potential as lead molecules for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (A. Behrami, Florent Dobroshi, 2019).

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAXZMVWODLMH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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